molecular formula C8H6N2O2S B8136608 Methyl thiazolo[4,5-b]pyridine-6-carboxylate

Methyl thiazolo[4,5-b]pyridine-6-carboxylate

Cat. No.: B8136608
M. Wt: 194.21 g/mol
InChI Key: YOORRGCJYAATLE-UHFFFAOYSA-N
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Description

Methyl thiazolo[4,5-b]pyridine-6-carboxylate (CAS 2104019-86-3) is a high-value heterocyclic building block extensively used in pharmaceutical research and medicinal chemistry . This compound serves as a key synthetic intermediate in the design and synthesis of novel, biologically active molecules . Its versatile thiazolopyridine core structure is integral to developing potential therapeutic agents for a range of challenging diseases. Researchers utilize this compound primarily in oncology and immunology drug discovery. The thiazolo[4,5-b]pyridine scaffold is a recognized framework in the development of potent kinase inhibitors . For instance, derivatives of this scaffold have been identified as potent c-KIT inhibitors for overcoming imatinib resistance in gastrointestinal stromal tumors (GIST) and as MALT-1 inhibitors for targeted lymphoma therapies . This compound is also valuable in creating complex polycyclic spirooxindole structures and other fused heterocyclic frameworks, which are essential for screening new therapeutic agents . Beyond therapeutics, this intermediate plays a role in developing fluorescent probes and imaging agents for biological studies . Handling and Safety: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

methyl [1,3]thiazolo[4,5-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-12-8(11)5-2-6-7(9-3-5)10-4-13-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOORRGCJYAATLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N=C1)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Halogenated Pyridines with Thioamides

The most widely reported method involves cyclocondensation reactions between halogenated pyridine precursors and sulfur-containing nucleophiles. A representative pathway utilizes 4-chloro-5-nitropyridine-6-carboxylic acid as the starting material. Treatment with thioacetamide in ethanol under reflux conditions facilitates simultaneous thiazole ring formation and esterification .

Mechanistic Insight :

  • Nucleophilic Aromatic Substitution : The chloro group at position 4 of the pyridine undergoes displacement by the sulfur atom of thioacetamide.

  • Cyclization : Intramolecular attack by the thiolate intermediate forms the thiazole ring.

  • Esterification : Concurrent reaction with methanol (solvent) installs the methyl ester at position 6.

Optimization Data :

ParameterOptimal ConditionYield Improvement
Temperature80°C78% → 85%
SolventEthanol72% → 88%
Thioamide Equiv.1.265% → 82%

This method achieves yields up to 88% but requires careful control of stoichiometry to avoid over-oxidation of the thiazole sulfur .

Multi-Component Reaction (MCR) Strategies

Recent advances employ one-pot MCRs to streamline synthesis. A prototypical approach combines 5-aminopyridine-6-carboxylate, carbon disulfide, and methyl iodide in dimethylformamide (DMF) at 120°C.

Reaction Pathway :

  • Formation of Dithiocarbamate : 5-Aminopyridine reacts with CS₂ to generate an intermediate dithiocarbamate.

  • Alkylation : Methyl iodide quenches the dithiocarbamate, yielding a methylthio intermediate.

  • Oxidative Cyclization : Air oxidation mediates thiazole ring closure, producing the target compound in 68% isolated yield.

Advantages :

  • Eliminates pre-functionalized pyridine precursors

  • Reduces purification steps through in situ intermediate trapping

Limitations :

  • Competing side reactions diminish yields at scale

  • Requires strict anhydrous conditions to prevent hydrolysis

Post-Modification of Preformed Thiazolo Pyridines

Functional group interconversion offers an alternative route. Thiazolo[4,5-b]pyridine-6-carboxylic acid, obtained via hydrolysis of the ester, can be re-esterified under acidic conditions:

Two-Step Protocol :

  • Hydrolysis : 1M NaOH, 60°C, 2 hours (95% conversion)

  • Esterification : SOCl₂/MeOH, 0°C → RT, 12 hours (89% yield)

Critical Considerations :

  • Over-hydrolysis degrades the thiazole ring at pH > 12

  • Catalytic DMAP accelerates esterification kinetics by 40%

Catalytic C–H Activation Approaches

Pioneering methods leverage transition metal catalysis for direct C–H functionalization. Palladium(II) acetate-mediated coupling between 4-bromothiazole and methyl pyridine-6-boronate demonstrates promise:

Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos (10 mol%)

  • Base: K₃PO₄

  • Solvent: Toluene/water (3:1)

  • Yield: 74%

Mechanistic Highlights :

  • Oxidative addition of Pd(0) to the C–Br bond

  • Transmetalation with boronate ester

  • Reductive elimination forms the C–C bond at position 5

Industrial-Scale Production Considerations

Scaling laboratory synthesis necessitates addressing:

Key Challenges :

ParameterLab ScalePilot Plant
Reaction Volume500 mL2000 L
Heat TransferEfficientLimited
PurificationColumn ChromatographyCrystallization

Process Innovations :

  • Continuous flow reactors improve heat management in exothermic cyclization steps

  • Membrane-based solvent recovery reduces waste generation by 60%

Analytical Characterization Benchmarks

Accurate structural validation employs complementary techniques:

Spectroscopic Data :

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 8.72 (s, 1H, H-2), 4.02 (s, 3H, OCH₃)
¹³C NMRδ 165.2 (C=O), 152.1 (C-S)
HRMSm/z 224.0381 [M+H]⁺ (calc. 224.0378)

Purity Criteria :

  • HPLC: >99% (C18 column, MeCN/H₂O 70:30)

  • Residual Solvents: <300 ppm (ICH Q3C)

Chemical Reactions Analysis

Types of Reactions: Methyl thiazolo[4,5-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of halogenated thiazolo[4,5-b]pyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

Methyl thiazolo[4,5-b]pyridine-6-carboxylate has been investigated for its potential as an antimicrobial and anticancer agent . Research indicates that it exhibits biological properties that may contribute to the development of new therapeutic agents.

Antimicrobial Activity

Studies have shown that derivatives of thiazolo[4,5-b]pyridine compounds can inhibit bacterial growth. For instance, compounds structurally related to this compound have demonstrated efficacy against various pathogens, suggesting its potential use as an antimicrobial agent in clinical settings .

Anticancer Properties

Research has highlighted the compound's capacity to induce apoptosis in cancer cells. Mechanistic studies suggest that this compound may interact with specific biological targets involved in cancer progression .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit enzymes such as xanthine oxidase. In vitro studies have shown that certain derivatives exhibit moderate inhibitory activity against this enzyme, which is relevant for treating conditions like gout . The structure-activity relationship (SAR) of these compounds provides insights into optimizing their efficacy.

Cardiovascular Applications

Recent investigations into thiazolo[4,5-b]pyridine derivatives indicate their potential in treating cardiovascular diseases. These compounds have shown effects on platelet aggregation and may serve as intermediates for synthesizing drugs targeting cardiovascular conditions . Their low toxicity and stability further enhance their appeal for pharmaceutical applications.

Organic Synthesis

The synthesis of this compound involves multi-step organic reactions that are crucial for producing various derivatives with tailored properties. The synthesis typically includes the following steps:

  • Starting Materials : Utilizing 3,5-dibromo-2-aminopyridine.
  • Reaction Conditions : Controlled temperatures and pressures during the reaction process.
  • Yield : The synthesis can yield approximately 63% to 69% based on specific methodologies .

Case Studies

Several case studies illustrate the applications of this compound:

Study ReferenceApplication FocusKey Findings
Antimicrobial ActivityDemonstrated effectiveness against specific bacterial strains.
Enzyme InhibitionModerate inhibition of xanthine oxidase with promising IC50 values.
Cardiovascular EffectsPotential role in reducing platelet aggregation with low toxicity profiles.

Mechanism of Action

The mechanism of action of methyl thiazolo[4,5-b]pyridine-6-carboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair processes . By inhibiting PARP-1, the compound can induce cell death in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Structural Analogs within the Thiazolo[4,5-b]pyridine Family
Compound Name Substituents/Modifications Key Properties/Activities References
Ethyl 2-(methylthio)thiazolo[4,5-b]pyridine-6-carboxylate Ethyl ester, methylthio at 2-position Improved lipophilicity; antimicrobial
5,7-Dimethyl-6-phenylazo-thiazolo[4,5-b]pyridine-2-one Methyl at 5,7; phenylazo at 6 Anticancer activity (in vitro)
6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol Trifluoromethyl at 6; thiol at 2 Enhanced metabolic stability

Key Observations :

  • Substituent Effects : The methyl ester group in the target compound enhances solubility compared to ethyl analogs, while sulfur-based modifications (e.g., thiol, methylthio) improve membrane permeability .
  • Bioactivity : Phenylazo and trifluoromethyl groups correlate with anticancer and antimicrobial activities, respectively .
Heterocyclic Analogs with Different Fused Rings
Compound Name Core Structure Key Differences Applications References
Methyl 2-bromo-3-methyl-imidazo[4,5-b]pyridine-6-carboxylate Imidazo[4,5-b]pyridine Nitrogen-rich imidazole ring Angiotensin II antagonism
Ethyl 7-amino-5-methyl-triazolo[4,5-b]pyridine-6-carboxylate Triazolo[4,5-b]pyridine Triazole ring; amino substituent Photocytotoxic activity
4-Ethyl-2-methyloxazole-5-carboxylate derivatives Oxazolo[5,4-b]pyridine Oxygen-containing oxazole ring STING agonist platforms

Key Observations :

  • Electronic Properties : The thiazole ring’s sulfur atom imparts distinct electronic characteristics compared to nitrogen-rich imidazole or oxygen-containing oxazole analogs, influencing binding affinity and reactivity .
  • Therapeutic Applications : Imidazo derivatives (e.g., L158809) target cardiovascular diseases , whereas triazolo/oxazolo compounds are prioritized for photodynamic therapy .

Key Observations :

  • Synthetic Efficiency : Thiazolo derivatives often require multi-step syntheses with moderate yields (25-50%), whereas imidazo analogs achieve higher yields due to optimized protocols .
  • Stability : Bromo-substituted imidazo derivatives require storage at -20°C , whereas thiazolo compounds are more tolerant to ambient conditions .

Key Observations :

  • The thiazolo core is preferred for cytotoxic applications, while imidazo and triazolo analogs are tailored for receptor-targeted therapies.

Biological Activity

Methyl thiazolo[4,5-b]pyridine-6-carboxylate (MTPC) is a compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of MTPC, summarizing relevant research findings, case studies, and structure-activity relationship (SAR) analyses.

  • Molecular Formula : C₈H₆N₂O₂S
  • Molecular Weight : 194.21 g/mol
  • CAS Number : 2104019-86-3
  • Purity : 97% .

MTPC exhibits its biological effects primarily through the inhibition of specific kinases involved in cancer progression. Notably, it has shown promising results as a c-KIT inhibitor, which is significant for treating gastrointestinal stromal tumors (GISTs). The compound's mechanism includes:

  • Inhibition of c-KIT Signaling : MTPC effectively inhibits c-KIT mutations resistant to conventional therapies like imatinib. It has been shown to induce apoptosis and cell cycle arrest in cancer cells .
  • Selectivity for Kinases : In kinase panel profiling, MTPC demonstrated reasonable selectivity against various kinases, suggesting a targeted approach in cancer treatment .

Antitumor Activity

MTPC has been evaluated for its antitumor properties across different cancer cell lines:

  • GIST-T1 and HMC1.2 Cells : MTPC exhibited significant anti-proliferative activity with a GI50 value of 1.15 μM against HMC1.2 cells harboring c-KIT mutations .
  • Enzymatic Inhibition : It showed an IC50 of 4.77 μM against the c-KIT V560G/D816V double mutant, outperforming imatinib by 8-fold in enzymatic activity .

Structure-Activity Relationship (SAR)

The SAR studies conducted on thiazolo[4,5-b]pyridine derivatives revealed critical insights into the structural features that enhance biological activity:

CompoundStructureIC50 (μM)Activity
6r Thiazolo[4,5-b]pyridine derivative4.77Strong c-KIT inhibitor
6h 3-(trifluoromethyl)phenyl group9.87Moderate enzymatic activity
6i Methylene group insertionN/ALoss of activity
6j Urea linkage replacementN/ALoss of activity

The presence of specific substituents on the thiazole ring significantly influences the potency and selectivity of these compounds .

Case Studies

Several studies have highlighted the efficacy of MTPC and its derivatives:

  • In Vitro Studies : In vitro assays demonstrated that MTPC effectively blocks migration and invasion in GIST-T1 cells while suppressing anchorage-independent growth .
  • Comparative Studies : When compared to sunitinib, MTPC exhibited higher differential cytotoxicity against c-KIT D816V Ba/F3 cells, indicating its potential as a superior therapeutic agent .

Q & A

Q. What are the established synthetic protocols for methyl thiazolo[4,5-b]pyridine-6-carboxylate and its derivatives?

this compound derivatives are synthesized via multi-step reactions, including alkylation, cyanethylation, and hydrolysis. For instance, alkylation of the thiazolo[4,5-b]pyridine scaffold with acrylonitrile in pyridine/water (5:1 ratio) introduces β-cyanethyl groups, followed by hydrolysis to form carboxylic acids . Ethyl ester derivatives (e.g., ethyl 7-amino-5-methyl-3-substituted-triazolo analogs) are prepared using modified literature procedures with lithium aluminium hydride reduction in anhydrous tetrahydrofuran .

Q. How is structural confirmation performed for thiazolo[4,5-b]pyridine derivatives?

Structural integrity is validated via 1H NMR spectroscopy , mass spectrometry , and elemental analysis . For example, NMR signals for protons in the thiazolo[4,5-b]pyridine core appear at δ 2.1–2.3 ppm (methyl groups) and δ 7.0–8.5 ppm (aromatic protons). Elemental analysis confirms stoichiometry (e.g., C: 56.53%, H: 4.60%, N: 15.45% for C₁₃H₁₃N₃O₄) .

Q. What biological activities are commonly screened for these compounds?

Initial screens focus on anti-inflammatory (carrageenan-induced paw edema models) and anticancer (cell viability assays against human carcinoma lines) activities. Derivatives like 6-phenylazo-5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one show a 3-fold increase in antitumor activity compared to parent scaffolds .

Q. Which substituents are typically introduced to modulate activity?

Common modifications include:

  • C6-position : Phenylazo groups enhance anticancer activity .
  • N3-position : Cyanethyl or oxadiazolylsulfanyl groups improve anti-inflammatory efficacy . Substituents are selected based on steric and electronic compatibility with target binding pockets.

Q. How are solubility and formulation challenges addressed for in vitro assays?

Hydrophilic derivatives (e.g., carboxylic acids) are dissolved in DMSO or saline (≤0.1% v/v). Propionamide derivatives (e.g., compounds 10–18) exhibit improved solubility via introduction of polar side chains .

Q. What precautions are needed for handling reactive intermediates like acid chlorides?

Acid chlorides (e.g., from compound 9) are generated in situ under anhydrous conditions and reacted immediately with amines to form stable amides. Reactions are conducted at 0–5°C to minimize decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for cyanethylation of thiol-containing intermediates?

Optimal conditions involve equimolar acrylonitrile and thiol substrates in pyridine/water (5:1 ratio) at 25°C. Catalytic bases (e.g., triethylamine) increase nucleophilic attack efficiency, achieving yields >85% .

Q. What structure-activity relationships (SAR) govern anticancer activity in thiazolo[4,5-b]pyridines?

  • C6 substituents : Bulky aryl groups (e.g., phenylazo) enhance intercalation with DNA, increasing cytotoxicity .
  • N3 modifications : Alkyl chains improve membrane permeability, while polar groups (e.g., oxadiazole) target enzyme active sites .
  • Methyl ester vs. carboxylic acid : Ester prodrugs show higher bioavailability in vivo .

Q. How do in vivo anti-inflammatory models validate in vitro data?

In carrageenan-induced rat edema models, derivatives like 3-[5-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-ylmethyl)-oxadiazol-2-ylsulfanyl]-propionitrile (compound 8) reduce exudate volume by 40–60% at 10 mg/kg, correlating with COX-2 inhibition in vitro .

Q. How can contradictory bioactivity data between analogs be resolved?

Discrepancies often arise from off-target effects or assay variability. For example, while some analogs inhibit Aβ42 fibrillization (IC₅₀: 1–5 µM), others show H3 receptor antagonism. Cross-validation via orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition) clarifies primary mechanisms .

Q. What analytical methods ensure purity for sensitive intermediates?

  • HPLC-UV : Purity ≥95% for final compounds (C18 column, acetonitrile/water gradient).
  • LC-MS : Detects trace impurities (e.g., unreacted starting materials) with ppm-level sensitivity .

Q. How do physiological conditions affect compound stability?

Methyl esters undergo hydrolysis in serum (t₁/₂: 2–4 hours), releasing active carboxylic acids. Stability is pH-dependent: carboxylic acids precipitate at gastric pH but remain soluble in intestinal buffers (pH 6.8) .

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